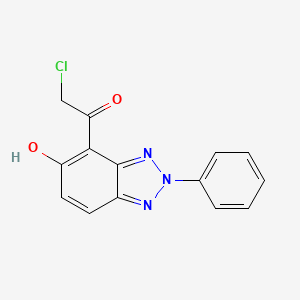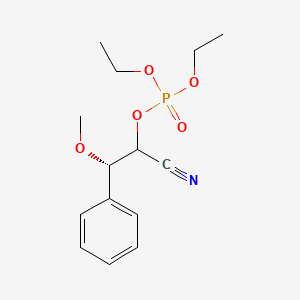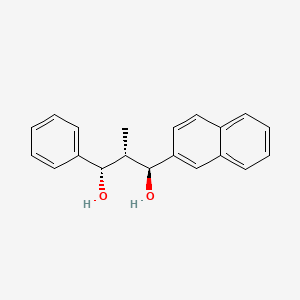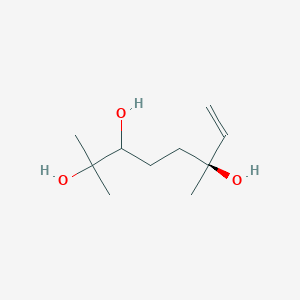
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is a chemical compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a chloroacetyl group and a phenyl group attached to a dihydrobenzotriazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one typically involves the reaction of 2-phenyl-2,3-dihydro-1H-benzotriazol-5-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Oxidation Reactions: Formation of phenolic derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Applications De Recherche Scientifique
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 4-(Iodoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 4-(Fluoroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
Uniqueness
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. The chloroacetyl group is more reactive than its bromo, iodo, or fluoro counterparts, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the chloroacetyl group with the benzotriazolone core enhances the compound’s potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
860591-27-1 |
|---|---|
Formule moléculaire |
C14H10ClN3O2 |
Poids moléculaire |
287.70 g/mol |
Nom IUPAC |
2-chloro-1-(5-hydroxy-2-phenylbenzotriazol-4-yl)ethanone |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-12(20)13-11(19)7-6-10-14(13)17-18(16-10)9-4-2-1-3-5-9/h1-7,19H,8H2 |
Clé InChI |
CHXLENJPYZNOAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)C(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)


